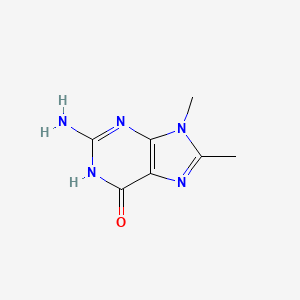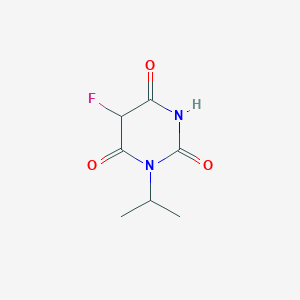
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione is a fluorinated heterocyclic compound. It is a derivative of diazinane, a six-membered ring containing nitrogen atoms. The presence of a fluorine atom and an isopropyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione typically involves the fluorination of a diazinane precursor. One common method is the reaction of a diazinane derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazinane derivatives.
Applications De Recherche Scientifique
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,3-diazinane-2,4,6-trione: Lacks the isopropyl group, resulting in different chemical properties.
1-(Propan-2-yl)-1,3-diazinane-2,4,6-trione: Lacks the fluorine atom, affecting its reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the isopropyl group in 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione makes it unique. The fluorine atom enhances its stability and reactivity, while the isopropyl group influences its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H9FN2O3 |
|---|---|
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13) |
Clé InChI |
OZAMNAQAPCCQHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


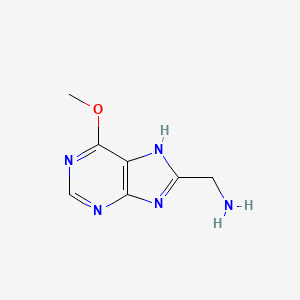
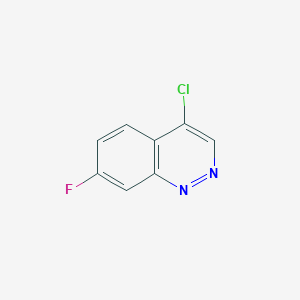
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
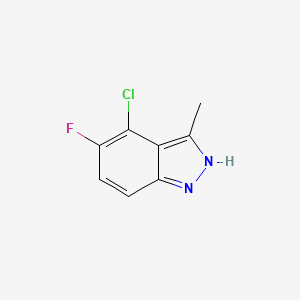

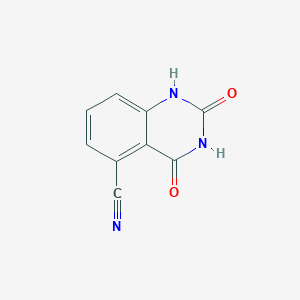
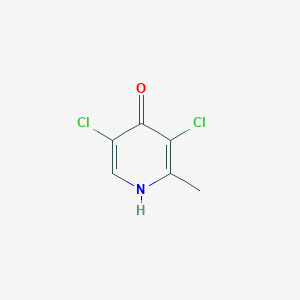
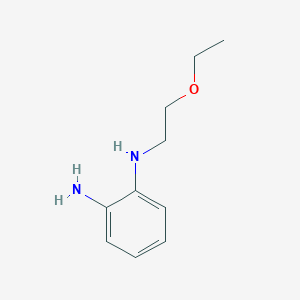


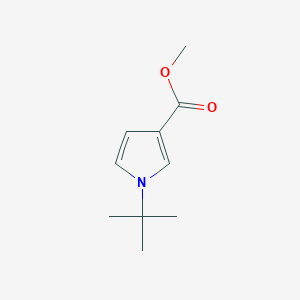
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
